molecular formula C6H7N3O B2813225 2-(1-Methylpyrazol-4-yl)oxyacetonitrile CAS No. 1595540-27-4

2-(1-Methylpyrazol-4-yl)oxyacetonitrile

Cat. No. B2813225
M. Wt: 137.142
InChI Key: ZNODFRIUKRYQKG-UHFFFAOYSA-N
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Description

“2-(1-Methylpyrazol-4-yl)oxyacetonitrile” is a chemical compound with the molecular formula C6H7N3O . It is also known by its CAS No. 1595540-27-4 .


Molecular Structure Analysis

The InChI code for “2-(1-Methylpyrazol-4-yl)oxyacetonitrile” is InChI=1S/C6H7N3O/c1-9-5-6(4-8-9)10-3-2-7/h4-5H,3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Facile Synthesis and Antimicrobial Activities

A notable application involves the synthesis of novel derivatives for antimicrobial testing. For instance, novel 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile derivatives have been synthesized, showcasing antimicrobial potential. These compounds were obtained through a process starting from 5-aminopyrazol-4-carbonitrile, indicating the versatility of pyrazol-4-yl derivatives in creating biologically active compounds (Al‐Azmi & Mahmoud, 2020).

Novel Synthetic Pathways

Research also highlights innovative synthetic pathways involving pyrazolyl compounds. For example, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile was synthesized via nucleophilic substitution, demonstrating the compound's potential as a precursor for further chemical transformations (Mishriky & Moustafa, 2013).

Drug Development and Pharmacokinetics

The compound's derivatives are also explored in drug development and pharmacokinetics. For instance, studies on inhibitors of 11β-hydroxysteroid dehydrogenase type 1, vital for treating metabolic disorders, involve complex synthesis involving pyrazolyl derivatives, indicating their significance in developing novel therapeutic agents (Latli et al., 2017).

Molecular and Structural Analysis

Another critical application is in molecular structure analysis and the synthesis of complex organic compounds. For example, the synthesis of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol, aiming at biologically active substances, reflects the compound's utility in generating new molecules with potential pharmacological activities (Fedotov & Hotsulia, 2021).

Green Chemistry and OLED Application

Furthermore, research into green chemistry and organic light-emitting diode (OLED) applications has been conducted. A new Pt(II) complex with 4-methylpyrazole showed extra pure green emission, marking an advancement in materials science for OLED technology (Taidakov et al., 2018).

properties

IUPAC Name

2-(1-methylpyrazol-4-yl)oxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O/c1-9-5-6(4-8-9)10-3-2-7/h4-5H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNODFRIUKRYQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Methylpyrazol-4-yl)oxyacetonitrile

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